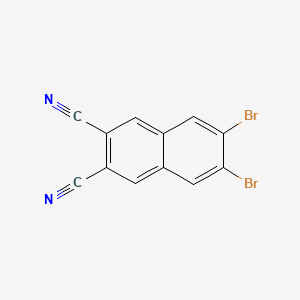

2,3-Dibromo-6,7-dicyanonaphthalene

Descripción general

Descripción

2,3-Dibromo-6,7-dicyanonaphthalene is a compound that can be considered a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The structure of naphthalene is modified by the introduction of bromine and cyano groups at specific positions on the aromatic rings, which significantly alters its chemical properties and reactivity.

Synthesis Analysis

The synthesis of related naphthalene derivatives has been explored in various studies. For instance, a facile synthesis of 2,3,6,7-tetrabromonaphthalene diimides was achieved from 2,3,6,7-tetrabromonaphthalene dianhydride through an improved dehydrohalogenation-based imidization reaction . Although this does not directly describe the synthesis of 2,3-Dibromo-6,7-dicyanonaphthalene, it provides insight into the synthetic strategies that could be adapted for its production, such as nucleophilic aromatic substitution (SNAr) reactions.

Molecular Structure Analysis

The molecular structure of a closely related compound, 2,3-dicyanonaphthalene (2,3-DCN), has been studied using crystallography . The analysis revealed that 2,3-DCN crystallizes in a triclinic system with two independent molecules in the unit cell. The bond distances within the naphthalene nucleus of 2,3-DCN suggest that the π-electrons are not fully delocalized over the entire naphthalene ring, which could be a characteristic shared by 2,3-Dibromo-6,7-dicyanonaphthalene due to the similar substitution pattern.

Chemical Reactions Analysis

The reactivity of naphthalene derivatives, such as those derived from 2,3-dihydroxynaphthalene, has been extensively studied . These compounds can undergo various chemical reactions, leading to the synthesis of fused heterocyclic systems and other complex structures. The presence of electron-withdrawing groups, such as cyano or bromo substituents, would influence the reactivity and could enable specific chemical transformations pertinent to 2,3-Dibromo-6,7-dicyanonaphthalene.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,3-Dibromo-6,7-dicyanonaphthalene are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the presence of cyano groups in 2,3-DCN affects the charge density distribution and bond critical points within the molecule . This could imply that 2,3-Dibromo-6,7-dicyanonaphthalene may exhibit unique electronic properties due to its substituents, which could be relevant in applications such as polymer chemistry, physical chemistry, and medicinal chemistry, as seen with other naphthalene derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 2,3-Dibromo-6,7-dicyanonaphthalene has been synthesized through a multi-step process involving electrophilic aromatic substitution, free radical halogenation, and electroclic reaction. Optimal synthesis conditions have been established to maximize yield and reduce costs, with the product characterized using methods like melting point analysis, element analysis, and IR spectra (Wu-biao, 2010).

Photochemistry

Studies on the photoinduced electron transfer photochemistry of 2,3-dicyanonaphthalene, a related compound, provide insights into its utility as a sensitizer for photoinduced electron transfer reactions. These reactions are vital in the study of photochemistry and photophysics (Brancaleon, Brousmiche, Johnston, 1999).

Molecular Structure

Research on the molecular structure of 2,3-dicyanonaphthalene reveals insights into the distribution of charge density and bond lengths, which is crucial for understanding its reactivity and potential applications in materials science (Janczak, Kubiak, 2000).

Dimerization Reactions

The electrochemical reduction of various dicyanonaphthalenes, including 2,3-dicyanonaphthalene, involves a reversible dimerization of the anion radicals. This process has significant implications in the field of electrochemistry and materials science (Sánchez, Evans, 2011).

Naphthalocyanine Precursors

2,3-Dicyanonaphthalene serves as a precursor for phthalocyanines and naphthalocyanines, which are macrocyclic compounds with applications in advanced technologies. These include electronics, photonics, and material sciences (Polley, Linßen, Stihler, Hanack, 1997).

Photocycloadditions

The compound undergoes [3+2]-Photocycloadditions with alkenes, a reaction important in organic synthesis and potentially in the development of new materials (Kubo, Yoshioka, Kiuchi, Nakajima, Inamura, 1999).

Safety and Hazards

2,3-Dibromo-6,7-dicyanonaphthalene is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Propiedades

IUPAC Name |

6,7-dibromonaphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br2N2/c13-11-3-7-1-9(5-15)10(6-16)2-8(7)4-12(11)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUVAAVMNCSZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348134 | |

| Record name | 2,3-Dibromo-6,7-dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-6,7-dicyanonaphthalene | |

CAS RN |

74815-81-9 | |

| Record name | 2,3-Dibromo-6,7-dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-6,7-dicyanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

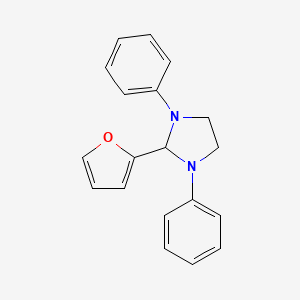

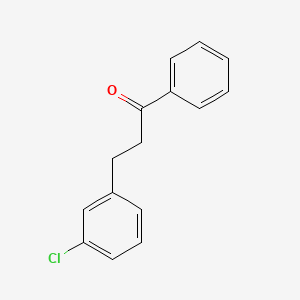

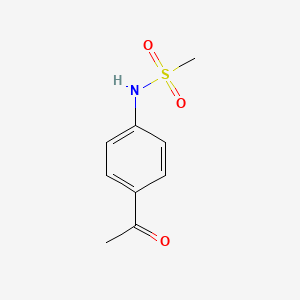

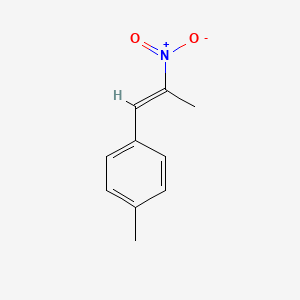

Feasible Synthetic Routes

Q & A

Q1: How is 6,7-dibromonaphthalene-2,3-dicarbonitrile used in the synthesis of dicyano-substituted diazaacenes?

A1: 6,7-Dibromonaphthalene-2,3-dicarbonitrile serves as a key building block in the synthesis of larger diazaacene structures. [] The compound undergoes a Pd-catalyzed coupling reaction with diamino-bis(tri-isopropylsilylethynyl)benzene, -naphthalene, or -anthracene. This reaction forms the core structure of the desired N,N'-dihydrodiazaacene. Subsequent oxidation with manganese dioxide (MnO2) or lead oxide (PbO2) yields the final dicyano-substituted diazaacene. []

Q2: What is the significance of incorporating 6,7-dibromonaphthalene-2,3-dicarbonitrile into the diazaacene structure?

A2: The incorporation of 6,7-dibromonaphthalene-2,3-dicarbonitrile introduces two cyano groups (-CN) into the diazaacene framework. These electron-withdrawing groups influence the electronic properties of the resulting molecules, leading to n-type semiconducting behavior. [] This property makes these dicyano-substituted diazaacenes promising candidates for applications in organic electronics, as demonstrated by their performance in organic field-effect transistors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)